6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a phenyl group at the 3rd position, and a dihydroquinolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominated precursor.
Cyclization: The aniline derivative undergoes cyclization with the brominated precursor under acidic or basic conditions to form the quinoline core.
Bromination: The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Phenylation: The phenyl group is introduced at the 3rd position through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the dihydroquinolinone core to a fully saturated quinoline.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromine atom and phenyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the phenyl group at the 3rd position.
3-Phenylquinolin-2(1H)-one: Lacks the bromine atom at the 6th position.
3,4-Dihydroquinolin-2(1H)-one: Lacks both the bromine atom and the phenyl group.
Uniqueness
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the phenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H12BrNO |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
6-bromo-3-phenyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,17,18) |
InChI Key |
DYPMULWQJJLLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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